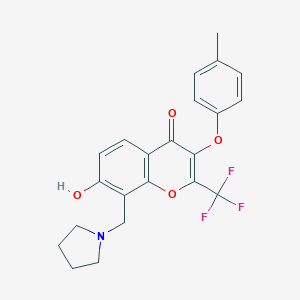
7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of flavones, which are known for their diverse biological activities.
Scientific Research Applications
7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been found to have potential therapeutic applications in various diseases. Research has shown that this compound exhibits anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. It also inhibits the activity of PI3K/Akt and MAPK signaling pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It also inhibits the expression of iNOS and COX-2, which are enzymes involved in the production of nitric oxide and prostaglandins, respectively. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its diverse biological activities. This compound can be used to study various diseases, including cancer, inflammation, and neurodegenerative disorders. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. One of the directions is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, research can be conducted to identify the molecular targets of this compound and elucidate its mechanism of action in various diseases. Finally, the development of novel analogs of this compound with improved solubility and bioavailability can be explored.
Synthesis Methods
The synthesis of 7-hydroxy-3-(4-methylphenoxy)-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves the reaction of 3-(4-methylphenoxy)benzaldehyde with 8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)chromen-4-one in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.
Properties
Molecular Formula |
C22H20F3NO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
7-hydroxy-3-(4-methylphenoxy)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C22H20F3NO4/c1-13-4-6-14(7-5-13)29-20-18(28)15-8-9-17(27)16(12-26-10-2-3-11-26)19(15)30-21(20)22(23,24)25/h4-9,27H,2-3,10-12H2,1H3 |
InChI Key |
HAFVKGSMTVKXDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B285026.png)
![4-{Benzoyl[(4-isopropylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B285027.png)
![4-{(4-Chlorobenzoyl)[(4-isopropylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B285029.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B285030.png)
![N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide](/img/structure/B285031.png)
![5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285036.png)
![7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285037.png)
![2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285040.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)phenyl]-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285045.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
